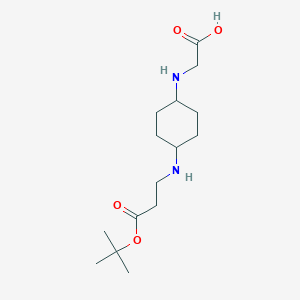
2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid is a complex organic compound characterized by the presence of a tert-butoxy group, a cyclohexyl ring, and an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, and bases such as sodium hydroxide for neutralization. The reactions are typically carried out at controlled temperatures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxy group can yield the free amino compound, while oxidation can produce corresponding oxides .
Scientific Research Applications
2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group acts as a protecting group, allowing the compound to selectively interact with enzymes or receptors. The cyclohexyl ring provides structural stability, while the amino acetic acid moiety facilitates binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- **(2S)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid
- **2-((1r,4r)-4-((tert-butoxycarbonyl)amino)methyl)cyclohexyl)acetic acid
- **tert-Butyl 4-aminobenzylcarbamate hydrochloride
Uniqueness
2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butoxy group provides protection during synthesis, while the cyclohexyl ring and amino acetic acid moiety contribute to its stability and reactivity .
Properties
Molecular Formula |
C15H28N2O4 |
|---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
2-[[4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]cyclohexyl]amino]acetic acid |
InChI |
InChI=1S/C15H28N2O4/c1-15(2,3)21-14(20)8-9-16-11-4-6-12(7-5-11)17-10-13(18)19/h11-12,16-17H,4-10H2,1-3H3,(H,18,19) |
InChI Key |
XODSTVRRDQTKMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CCC(CC1)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-amino-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12989028.png)
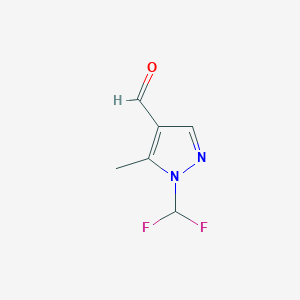
![1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12989048.png)
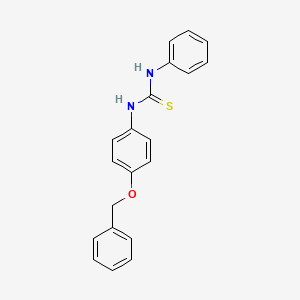

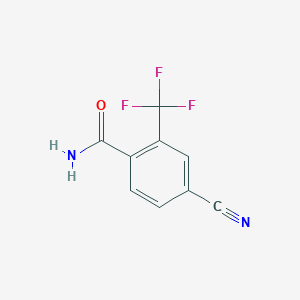
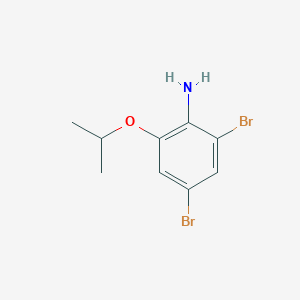
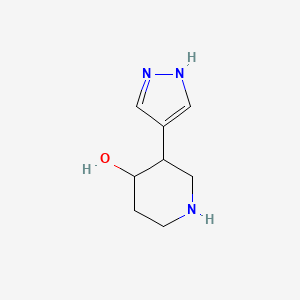
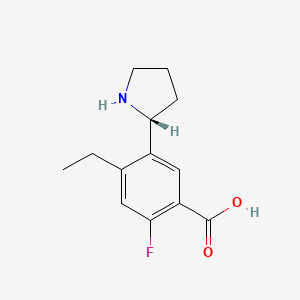
![8-Boc-2-thia-8-azaspiro[4.5]decan-4-ol](/img/structure/B12989083.png)
![6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B12989090.png)
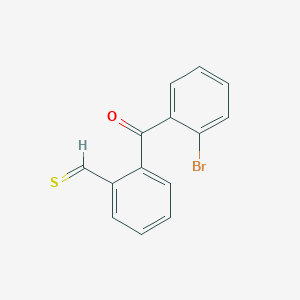
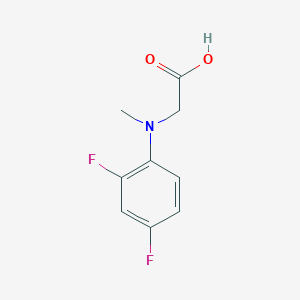
![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde](/img/structure/B12989099.png)
